molecular formula C22H17NO5 B4174809 4-benzoylbenzyl 2-methyl-3-nitrobenzoate

4-benzoylbenzyl 2-methyl-3-nitrobenzoate

Cat. No. B4174809
M. Wt: 375.4 g/mol
InChI Key: BDPQLTZQVSGHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoylbenzyl 2-methyl-3-nitrobenzoate (BBMNB) is a chemical compound that belongs to the class of organic compounds known as benzoates. It is a yellow crystalline solid with a molecular formula of C21H17NO4 and a molecular weight of 351.37 g/mol. BBMNB is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 2-methyl-3-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-benzoylbenzyl 2-methyl-3-nitrobenzoate has several advantages as a research tool. It is readily available and relatively inexpensive compared to other compounds with similar properties. This compound is also stable under a wide range of conditions, making it easy to handle and store. However, this compound has some limitations as a research tool. It is toxic at high concentrations and may interfere with the activity of other enzymes and proteins in the cell.

Future Directions

There are several future directions for research on 4-benzoylbenzyl 2-methyl-3-nitrobenzoate. One area of interest is the development of new drugs and treatments for various diseases. This compound has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. Another area of interest is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works at the molecular level. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly at higher concentrations.

Scientific Research Applications

4-benzoylbenzyl 2-methyl-3-nitrobenzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the development of new drugs and treatments for various diseases.

properties

IUPAC Name

(4-benzoylphenyl)methyl 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-19(8-5-9-20(15)23(26)27)22(25)28-14-16-10-12-18(13-11-16)21(24)17-6-3-2-4-7-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPQLTZQVSGHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.